Comprehensive Technical Guide on 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid: Physicochemical Profiling and Mass Spectrometry Workflows
Comprehensive Technical Guide on 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid: Physicochemical Profiling and Mass Spectrometry Workflows
Executive Summary
In the landscape of targeted therapeutics, the pyrazolo[3,4-b]pyridine core has emerged as a highly privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors. 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid serves as a critical intermediate in these drug discovery pipelines. The bicyclic core acts as an adenine bioisostere, the N1-benzyl group probes hydrophobic pockets, and the C5-carboxylic acid provides a versatile vector for late-stage functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, exact mass characteristics, and self-validating experimental workflows for both analytical verification and synthetic derivatization.
Molecular Architecture & Physicochemical Properties
Accurate mass and molecular weight determinations are foundational for high-throughput screening and library synthesis. The amphoteric nature of this compound—driven by the basic pyridine nitrogen and the acidic carboxylate—dictates its behavior in both chromatographic separation and mass spectrometric ionization.
| Property | Value | Causality / Significance |
| Chemical Name | 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | Standard IUPAC nomenclature. |
| CAS Number | 929975-85-9 | Unique identifier for commercial sourcing. |
| Molecular Formula | C₁₄H₁₁N₃O₂ | Core composition dictating isotopic distribution. |
| Average Molecular Weight | 253.261 g/mol | Used for bulk stoichiometric calculations in synthesis. |
| Monoisotopic Exact Mass | 253.08513 Da | Critical for HRMS verification and formula generation[1]. |
| [M+H]⁺ (ESI+) | m/z 254.0924 | Primary ion observed in positive mode due to N7 protonation. |
| [M-H]⁻ (ESI-) | m/z 252.0779 | Primary ion observed in negative mode due to COOH deprotonation. |
Pharmacophore Significance & Systems Biology
The pyrazolo[3,4-b]pyridine scaffold is frequently deployed to target kinases such as Fibroblast Growth Factor Receptors (FGFR)[2] and Tropomyosin Receptor Kinases (TRKs)[3]. The structural causality behind this utility lies in the hinge-binding motif: the pyrazole nitrogen atoms act as a bidentate hydrogen bond donor-acceptor pair, mimicking the interactions of the adenine ring of ATP within the kinase hinge region[4].
The C5-carboxylic acid is strategically positioned to point toward the solvent-exposed channel of the kinase, allowing medicinal chemists to append various amines via amide coupling to tune pharmacokinetics without disrupting the core binding affinity.
Fig 1: Mechanism of kinase inhibition by pyrazolo[3,4-b]pyridine derivatives via hinge binding.
High-Resolution Mass Spectrometry (HRMS) Profiling
Causality of Analytical Parameters
When analyzing 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid via LC-HRMS, a biphasic gradient of 0.1% formic acid in water and acetonitrile is employed. The formic acid serves a dual, causal purpose: it maintains the carboxylic acid in its protonated, neutral state to prevent peak tailing and improve retention on the hydrophobic C18 stationary phase, while simultaneously providing an abundant proton source to facilitate [M+H]⁺ ion formation at the basic pyridine nitrogen during electrospray ionization (ESI).
Workflow A: LC-HRMS Exact Mass Verification Protocol
This protocol is designed as a self-validating system to ensure high mass accuracy (< 5 ppm error) and eliminate false positives.
Step 1: System Suitability Test (SST)
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Inject a standard calibration mix (e.g., reserpine, m/z 609.2806) to verify mass analyzer calibration. The system is validated only if the mass error is ≤ 3 ppm and the theoretical plate count exceeds 10,000.
Step 2: Sample Preparation
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Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
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Dilute the stock 1:1000 in 50:50 Water:Acetonitrile (containing 0.1% Formic Acid) to yield a 1 µg/mL working solution.
Step 3: LC Separation Parameters
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Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
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Mobile Phase A: H₂O + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.0 minute.
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Flow Rate: 0.4 mL/min.
Step 4: HRMS Acquisition (Q-TOF or Orbitrap)
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Ionization: ESI Positive mode.
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Capillary Voltage: 3.5 kV.
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Mass Range: m/z 100–1000.
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Target Verification: Extract the ion chromatogram (EIC) for m/z 254.0924 (± 5 ppm window).
Step 5: Self-Validation via Blank Injection
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Immediately following the sample run, inject a blank (50:50 MeOH:H₂O). The protocol is validated if the carryover signal at m/z 254.0924 is < 0.1% of the sample peak area.
Synthetic Utility: Derivatization Workflow
Causality of Reagent Selection
To convert the C5-carboxylic acid into an amide for library generation, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected over traditional carbodiimides (like EDC). HATU stabilizes the highly reactive O-At active ester intermediate, which minimizes epimerization and drastically accelerates the acylation of sterically hindered amines. DIPEA (N,N-Diisopropylethylamine) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.
Workflow B: Amide Coupling Protocol
Step 1: Activation
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In a dry, argon-purged reaction vial, dissolve 1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 eq, 0.1 mmol, ~25.3 mg) in anhydrous DMF (1.0 mL).
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Add DIPEA (3.0 eq, 0.3 mmol, 52 µL).
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Add HATU (1.2 eq, 0.12 mmol, 45.6 mg). Stir at room temperature for 15 minutes to allow complete formation of the active ester.
Step 2: Amine Addition
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Add the desired primary or secondary amine (1.2 eq, 0.12 mmol) to the activated mixture.
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Stir the reaction at room temperature for 2–4 hours.
Step 3: Self-Validating Reaction Monitoring
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Quench a 5 µL aliquot of the reaction mixture into 95 µL of 50:50 Acetonitrile:Water.
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Analyze via the LC-MS method detailed in Workflow A.
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Validation Check: The reaction is deemed complete and self-validated when the EIC for the starting material (m/z 254.0924) falls below 5% relative abundance, concomitant with the appearance of the target amide product mass.
Step 4: Workup & Purification
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Dilute the mixture with Ethyl Acetate (10 mL) and wash sequentially with saturated NaHCO₃ (3 x 5 mL), 1M HCl (3 x 5 mL), and brine (5 mL).
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Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
References
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PubChemLite - 1-benzyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylic acid (C14H11N3O2) . uni.lu. 1
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Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors . ACS Medicinal Chemistry Letters. 2
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Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present) . Expert Opinion on Therapeutic Patents (Taylor & Francis). 4
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors . RSC Advances. 3
Sources
- 1. PubChemLite - 1-benzyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylic acid (C14H11N3O2) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
